4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core. The molecule is further substituted with two distinct heterocyclic moieties: a 4-ethoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-20-8-5-9-21-22(20)26-24(33-21)28(16-17-7-6-14-25-15-17)23(29)18-10-12-19(13-11-18)34(30,31)27(2)3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVRTGMJDTLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzamide core with various functional groups, suggesting diverse biological activities. Recent studies have highlighted its potential as an anticancer and antimicrobial agent, among other therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Functional Groups:
- Dimethylsulfamoyl Group: Imparts solubility and potential interaction with biological targets.
- Ethoxy Group: Enhances lipophilicity, facilitating membrane permeability.
- Benzothiazole Derivative: Known for its biological activity, particularly in cancer treatment.
- Pyridinylmethyl Group: May contribute to receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.
- Antimicrobial Activity: It can disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial growth.
- Signal Transduction Modulation: By binding to cellular receptors, it may alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole, similar to the compound , exhibit promising anticancer properties. For instance:
- In vitro Studies: Various benzothiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines, including lung (A549) and breast (MCF-7) cancers, with IC50 values indicating effective concentrations for inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | A549 | 5.2 |
| Benzothiazole Derivative | MCF-7 | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Testing Methods: Broth microdilution assays were employed following CLSI guidelines to assess the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Antitumor Efficacy: A study involving the administration of the compound in xenograft models revealed a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
- Synergistic Effects: Combining this compound with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for combination therapy approaches .
Comparaison Avec Des Composés Similaires
Sulfamoyl Substitutions
Heterocyclic Substituents
- The 4-ethoxybenzo[d]thiazol-2-yl group in the target compound differs from simpler thiazoles (e.g., ) or nitrophenyl-substituted thiazoles ().
- The pyridin-3-ylmethyl substitution is unique compared to pyridin-4-yl () or pyridine-free analogs (). This positional isomerism could influence hydrogen-bonding interactions in target binding pockets .
Q & A
Basic Research Question
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Solubility Considerations : Lyophilize as a solid or store in DMSO-d6 solution (avoid repeated freeze-thaw cycles) .
- Stability Monitoring : Reassess purity via HPLC every 6 months .
How can structure-activity relationship (SAR) studies guide analog design?
Advanced Research Question
SAR Parameters :
- Thiazole Modifications : Replace the ethoxy group with methoxy or halogens to tune electronic effects .
- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF) to enhance target binding .
Validation : Synthesize 5–10 analogs and screen in bioassays (e.g., antimicrobial or kinase inhibition) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
